Ticarcillin disodium w/Clavulanate potassium (15:1) (Timentin)
CAS No.: 116876-37-0
Cat. No.: VC0197999
Molecular Formula:
Molecular Weight: N/A
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 116876-37-0 |
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Molecular Weight | N/A |
Introduction
Chemical Composition and Properties
Chemical Structure and Formulation
Timentin is a sterile injectable antibacterial combination containing ticarcillin disodium and clavulanate potassium in a 15:1 ratio . Ticarcillin disodium, chemically known as N-(2-Carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl)-3-thiophenemalonamic acid disodium salt, is derived from the basic penicillin nucleus, 6-amino-penicillanic acid . Clavulanic acid, produced through fermentation of Streptomyces clavuligerus, is a β-lactam structurally related to penicillins and is represented chemically as potassium (Z)-(2R,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate .
The formulation appears as a white to pale yellow powder for reconstitution and is highly soluble in water, with solubility exceeding 600 mg/mL . When reconstituted, it forms a clear, colorless or pale yellow solution with a pH ranging from 5.5 to 7.5 .
Mechanism of Action
Antibacterial Activity of Ticarcillin
Ticarcillin, as an extended-spectrum (4th generation) β-lactam antibiotic in the carboxypenicillin family, acts as a cell wall synthesis inhibitor . It interferes with Penicillin Binding Proteins (PBPs), which are enzymes essential for the final phase of peptidoglycan synthesis . These PBPs catalyze the pentaglycine crosslinking between alanine and lysine residues in the bacterial cell wall, providing structural integrity . By inhibiting this crucial process, ticarcillin compromises cell wall integrity, ultimately leading to bacterial cell lysis and death .
β-lactamase Inhibition by Clavulanic Acid
Clavulanic acid functions as a "suicide" or "mechanism-based" β-lactamase inhibitor . Its β-lactam ring binds strongly to β-lactamase enzymes at or near their activation site, permanently inhibiting enzymatic activity . This protective action prevents the degradation of ticarcillin by bacterial β-lactamases, thereby preserving its antibacterial activity .
Synergistic Activity
The combination of ticarcillin with clavulanic acid in Timentin creates a synergistic effect that significantly enhances the antibacterial spectrum . This formulation protects ticarcillin from degradation by β-lactamase enzymes, effectively extending its activity against many bacteria that would otherwise be resistant to ticarcillin and other β-lactam antibiotics . This synergistic combination possesses the distinctive properties of both a broad-spectrum antibiotic and a β-lactamase inhibitor .
Pharmacokinetic Profile
Absorption and Distribution
Following intravenous administration of Timentin, peak serum concentrations of both components are achieved immediately upon completion of infusion . After a 30-minute infusion of 3.1 grams of Timentin, the mean peak serum level of ticarcillin reaches approximately 324 μg/mL, while clavulanic acid peaks at about 8 μg/mL .
A study in cancer patients receiving 4 g ticarcillin and 0.1 g clavulanic acid demonstrated that after 30-minute intravenous infusions, the mean plasma peak concentration of ticarcillin was 341 ± 76 μg/mL . With 2-hour infusions, the peak concentration was 210 ± 60 μg/mL .
The volume of distribution approximates the extracellular fluid space, with values of 15 ± 5 L and 21 ± 7 L for ticarcillin after 30-minute and 2-hour infusions, respectively . Studies indicate that the steady-state volume of distribution is about 9.9 liters for ticarcillin and 12.9 liters for clavulanic acid .
Metabolism and Elimination
Table 1: Pharmacokinetic Parameters of Ticarcillin and Clavulanic Acid in Patients with Various Degrees of Renal Function
Parameter | Ticarcillin | Clavulanic Acid |
---|---|---|
Terminal half-life | 56-392 minutes* | 26-266 minutes* |
Total clearance | 115 ± 36 mL/min† | Data not provided |
AUC | 631 ± 189 mg/L × hr† | Data not provided |
Urinary recovery | Linearly related to CLcr‡ | Linearly related to CLcr‡ |
*Range dependent on renal function
†After 30-minute infusion of 4g ticarcillin/0.1g clavulanic acid
‡CLcr = creatinine clearance
The plasma terminal half-life (t½) of ticarcillin has been reported as 80 ± 32 minutes after a 30-minute infusion and 56 ± 12 minutes after a 2-hour infusion . As renal function declines, the half-lives of both compounds increase substantially, ranging from 56 to 392 minutes for ticarcillin and from 26 to 266 minutes for clavulanic acid .
All clearances (total, renal, and nonrenal) and urinary recoveries of unchanged drug are linearly related to creatinine clearance . This relationship facilitates dosage adjustments based on renal function .
Tissue Penetration
Pharmacokinetic studies have evaluated Timentin's penetration into various tissues including the nose, paranasal sinuses, tonsils, submandibular gland, and interstitial fluid collected in Redon vacuum drainage . Additionally, experimental studies in guinea pigs have examined its distribution in inner ear and eye fluids . These studies have demonstrated good tissue penetration, which helps explain the high degree of clinical effectiveness observed .
Antimicrobial Spectrum
Activity Against Gram-Positive Bacteria
Timentin demonstrates activity against multiple Gram-positive aerobic bacteria, including:
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Staphylococcus aureus (both β-lactamase and non-β-lactamase-producing strains)
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Staphylococcus epidermidis (both β-lactamase and non-β-lactamase-producing strains)
Activity Against Gram-Negative Bacteria
Table 2: Antimicrobial Spectrum of Timentin Against Selected Bacteria
Bacterial Type | Representative Organisms | Activity Level |
---|---|---|
Gram-positive aerobes | Staphylococcus aureus* | Effective |
Staphylococcus epidermidis* | Effective | |
Gram-negative aerobes | Pseudomonas aeruginosa | Particularly effective |
Agrobacterium species | Effective |
*Both β-lactamase and non-β-lactamase-producing strains
Ticarcillin exhibits bactericidal activity against numerous Gram-negative bacteria, with particular effectiveness against Pseudomonas aeruginosa . The addition of clavulanic acid further enhances this activity by protecting ticarcillin from β-lactamase degradation .
In plant biology, Timentin is commonly used in regeneration medium for the elimination of Agrobacterium following transformation of foreign DNA into plant cells, demonstrating its effectiveness against these bacteria .
Clinical Applications
Therapeutic Indications
Timentin is indicated for the treatment of infections caused by susceptible strains of designated microorganisms in various clinical conditions . Due to its broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria, it is particularly valuable for treating mixed infections and for empiric therapy prior to the identification of causative organisms .
The drug has been shown to be effective as monotherapy in treating serious infections where combination antibiotic therapy might otherwise be employed . Therapy with Timentin may be initiated before culture results are available when there is reasonable suspicion that the infection involves β-lactamase–producing organisms .
Dosage and Administration
Table 3: Dosage Recommendations for Timentin in Various Patient Populations
Patient Population | Indication | Dosage | Administration |
---|---|---|---|
Adults | Various infections | 3.1 g (3 g ticarcillin + 0.1 g clavulanic acid) | Intravenous infusion over 30 minutes, every 4-6 hours |
Children | Mild to moderate infections | 207 mg/kg/day* | Intravenous infusion over 30 minutes, every 4-6 hours |
Children | Bone and joint infections with sepsis | 310 mg/kg/day* | Intravenous infusion over 30 minutes, every 4-6 hours |
*Average dosage from clinical study
Timentin is administered intravenously, typically over 30 minutes . In pediatric patients with bone, joint, and deep soft tissue infections, it has been administered at an average dosage of 207 mg/kg per day for mild to moderate infections and 310 mg/kg per day for bone and joint infections with systemic signs of sepsis .
The duration of therapy depends on the type and severity of infection, with a reported mean duration of 6.6 ± 2.6 days (range 5 to 14 days) in a study of pediatric patients with various infections .
Clinical Efficacy
In a clinical study involving 30 children with bone, joint, and deep soft tissue infections, Timentin demonstrated remarkable efficacy . All patients showed a response to therapy, and the mean time to defervescence and/or reduction in clinical symptoms was 1.6 ± 1.3 days (range 0 to 4 days) .
Specifically, the study included six patients with osteochondritis due to P. aeruginosa and 17 patients with septic bursitis, osteomyelitis, or septic arthritis due to S. aureus or Staphylococcus species and group A streptococci . All isolates were susceptible to Timentin in vitro by disk-diffusion analysis .
All patients achieved clinical and microbiologic cures, and there were no clinical or microbiologic relapses reported during the follow-up period .
Another study evaluated Timentin in 41 patients with various ear, nose, and throat infections, finding it to be both effective and well-tolerated .
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